2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide
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Overview
Description
2,4-dimethoxy-N’-(4-methoxybenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of methoxy groups and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N’-(4-methoxybenzoyl)benzohydrazide typically involves the reaction of 2,4-dimethoxybenzohydrazide with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N’-(4-methoxybenzoyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2,4-dimethoxy-N’-(4-methoxybenzoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N’-(4-methoxybenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act on microtubule affinity regulating kinase 4 (MARK4), which is involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-(2-(dimethylamino)ethoxy)benzohydrazide: This compound is similar in structure and has been studied for its potential as a MARK4 inhibitor.
2,4-dimethoxy-N’-(3-methoxybenzoyl)benzohydrazide: Another closely related compound with similar chemical properties.
Uniqueness
2,4-dimethoxy-N’-(4-methoxybenzoyl)benzohydrazide is unique due to its specific substitution pattern and the presence of methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,4-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-12-6-4-11(5-7-12)16(20)18-19-17(21)14-9-8-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHLCBSEDGMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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